molecular formula C15H8BrClF2N2 B13075814 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline

2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline

Cat. No.: B13075814
M. Wt: 369.59 g/mol
InChI Key: XNNAVSPYETVQSK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable quinoxaline derivative, followed by the introduction of the chlorophenyl and difluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen substituents or to modify the quinoxaline ring.

    Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chlorophenyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 2-(Bromomethyl)-3-(2-chlorophenyl)quinoxaline
  • 2-(Bromomethyl)-3-(2-fluorophenyl)-5,6-difluoroquinoxaline
  • 2-(Bromomethyl)-3-(2-chlorophenyl)-6-fluoroquinoxaline

Comparison: Compared to similar compounds, 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is unique due to the presence of both chlorophenyl and difluoro substituents. These groups can significantly influence its chemical reactivity, biological activity, and physical properties. For instance, the difluoro groups can enhance its stability and lipophilicity, making it more suitable for certain applications in drug development or material science.

Properties

Molecular Formula

C15H8BrClF2N2

Molecular Weight

369.59 g/mol

IUPAC Name

2-(bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline

InChI

InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)21-15-11(20-12)6-5-10(18)13(15)19/h1-6H,7H2

InChI Key

XNNAVSPYETVQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3F)F)N=C2CBr)Cl

Origin of Product

United States

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